molecular formula C7H5N5O3 B13172097 6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13172097
M. Wt: 207.15 g/mol
InChI Key: POVGEWBDPSZRRX-UHFFFAOYSA-N
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Description

6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a hybrid compound that combines the structural features of triazole and pyrimidine. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-neuroinflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Mechanism of Action

The compound exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Triazole Derivatives: Compounds like 1,2,3-triazole exhibit similar pharmacological properties.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil are well-known for their anticancer activity.

Uniqueness

6-oxo-2-(1H-1,2,3-triazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its hybrid structure, combining the beneficial properties of both triazole and pyrimidine rings. This dual functionality enhances its pharmacological potential, making it a promising candidate for further research and development .

Properties

Molecular Formula

C7H5N5O3

Molecular Weight

207.15 g/mol

IUPAC Name

6-oxo-2-(2H-triazol-4-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-5(10-6)4-2-9-12-11-4/h1-2H,(H,14,15)(H,8,10,13)(H,9,11,12)

InChI Key

POVGEWBDPSZRRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)C2=NNN=C2)C(=O)O

Origin of Product

United States

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